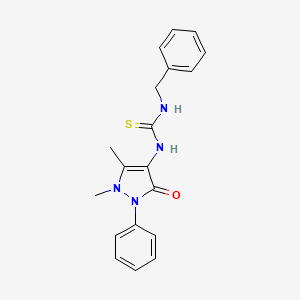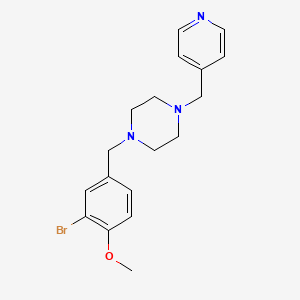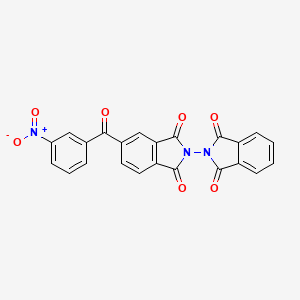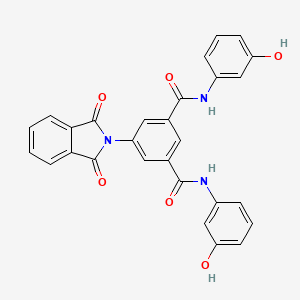
N-benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea
Übersicht
Beschreibung
N-benzyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea , also known as 4-AAPT , is a synthesized compound. It is formed by reacting 4-aminoantipyrine and benzoylisothiocyanate in equimolar ratio. The compound’s structure includes a carbamothioyl group attached to a benzamide moiety. The presence of functional groups such as the carbonyl and thiourea makes it intriguing for further investigation .
Synthesis Analysis
The targeted compound, 4-AAPT , is synthesized by heating 4-aminoantipyrine and benzoylisothiocyanate in acetone. The reaction yields an orange solution. The synthesis pathway is depicted in Scheme 1 :
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
N-Benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea and related compounds have been extensively used in the synthesis of various heterocyclic compounds. For instance, enaminonitriles derived from this compound have been used to synthesize a range of pyrazole, pyridine, and pyrimidine derivatives, showcasing their versatility in organic synthesis (Fadda et al., 2012).
Structural Analysis and Molecular Interactions
The structural characterization and molecular interaction studies of antipyrine derivatives, including compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been conducted. These studies involve X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the intermolecular interactions within these compounds (Saeed et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Several studies have been conducted on the antimicrobial and anti-inflammatory properties of compounds derived from this compound. For example, some derivatives have shown significant anti-inflammatory activity, indicating their potential use in pharmaceutical applications (Sunder & Maleraju, 2013). Additionally, Schiff bases containing this compound have demonstrated moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010).
Anticancer Activity
Compounds synthesized using this compound have been explored for their anticancer properties. For instance, some derivatives have shown promising results against human tumor breast cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2014).
Synthesis of Diverse Organic Compounds
The versatility of this compound in organic synthesis is highlighted by its use in the preparation of a wide array of organic compounds, such as pyrazolines, pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines, showcasing its role in generating structurally diverse libraries of compounds (Farag et al., 2004)
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-benzyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-14-17(21-19(25)20-13-15-9-5-3-6-10-15)18(24)23(22(14)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZAMRHSZUOWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-1,5-naphthalenediylbis[2-(2-pyridinylthio)acetamide]](/img/structure/B3464322.png)

![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3464328.png)
![N-(3-chlorophenyl)-4-[(1-methyl-1H-imidazol-2-yl)thio]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B3464333.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B3464340.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464358.png)
![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3464359.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3464362.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464369.png)
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B3464395.png)


